4'-Iodosuccinanilic acid
Description
4'-Iodosuccinanilic acid (CAS: 193952-11-3) is a halogenated succinanilic acid derivative with the molecular formula C₁₀H₁₀INO₃ and a molecular weight of 335.1 g/mol . Structurally, it consists of a succinic acid backbone linked to an aniline moiety substituted with an iodine atom at the para position of the aromatic ring (Figure 1). This compound is primarily utilized in research settings, particularly in organic synthesis and pharmaceutical development, where its iodine substituent may confer unique reactivity in cross-coupling reactions or serve as a heavy atom for crystallographic studies. It is commercially available through suppliers like AldrichCPR for laboratory use .
Properties
IUPAC Name |
4-(4-iodoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAGINHLGZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350606 | |
| Record name | SBB015546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-54-7 | |
| Record name | SBB015546 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-IODOSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodosuccinanilic acid typically involves the iodination of succinanilic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of succinanilic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
Industrial production of 4’-Iodosuccinanilic acid may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4’-Iodosuccinanilic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of 4’-Iodosuccinanilic acid with a boronic acid .
Scientific Research Applications
Scientific Research Applications
4'-Iodosuccinanilic acid is used across various scientific disciplines:
- Chemistry: It serves as a precursor in synthesizing complex organic molecules through various coupling reactions.
- Medicine: It is investigated for potential use in drug development and as a radiolabeled compound for imaging studies.
- Industry: It is utilized in producing specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of this compound typically involves the iodination of succinanilic acid. A common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring of succinanilic acid in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of oxidizing agents and reaction conditions can be optimized to achieve higher yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with a boronic acid.
Data Table: Applications in Scientific Research
| Application | Description |
|---|---|
| Chemical Synthesis | Used as a precursor in the synthesis of more complex organic molecules through various coupling reactions. |
| Drug Development | Investigated for its potential use in drug development due to its ability to interact with specific molecular targets. |
| Radiolabeling | Used as a radiolabeled compound for imaging studies, allowing for the tracking and visualization of biological processes. |
| Specialty Chemicals | Utilized in the production of specialty chemicals and materials with specific properties, leveraging its iodine atom for unique chemical modifications. |
| Suzuki-Miyaura Coupling | In a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of 4’-Iodosuccinanilic acid with a boronic acid. |
Case Studies
Due to the limited information in the search results, detailed case studies are unavailable. However, the applications of this compound can be inferred from its properties and uses in similar compounds:
- Radiolabeled Imaging Agents: Iodine-containing compounds are often used as radiolabels in medical imaging. The iodine atom can be easily replaced with a radioactive isotope, allowing the molecule to be tracked in vivo. This compound could be used to develop imaging agents for specific tissues or organs, depending on the targeting ligands attached to the succinanilic acid moiety.
- Precursor for Pharmaceuticals: The compound can be used as an intermediate in synthesizing pharmaceutical drugs. The iodine atom can be replaced with other functional groups to modify the drug's activity or improve its pharmacokinetic properties.
- Catalysis: Aryl iodides can act as catalysts or ligands in various chemical reactions. This compound could potentially be used in catalysis due to the presence of the iodine atom on the aromatic ring.
Role of Iodic Acid in Atmospheric Chemistry
Mechanism of Action
The mechanism of action of 4’-Iodosuccinanilic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic ring and functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4'-iodosuccinanilic acid can be contextualized by comparing it to related compounds, including 2-fluorosuccinanilic acid and N-iodosuccinimide . Below is a detailed analysis:
Table 1: Comparative Properties of this compound and Analogues
Key Comparisons
Structural and Reactivity Differences
- Halogen Effects : The iodine atom in this compound increases its molecular weight significantly compared to the fluorine analogue, influencing its solubility (lower in polar solvents) and steric bulk. Iodine’s polarizability also enhances its utility in reactions requiring heavy-atom effects (e.g., X-ray crystallography) .
- Positional Isomerism : Unlike 2-fluorosuccinanilic acid, where fluorine occupies the ortho position, the para-iodo substitution in this compound may reduce steric hindrance, enabling more efficient participation in aromatic substitution reactions .
Functional Group Contrasts
- Succinanilic Acid vs. Succinimide : N-Iodosuccinimide (NIS) is a cyclic imide widely used as an iodinating agent in radical reactions and electrophilic substitutions. In contrast, this compound’s anilic acid group confers acidity (pKa ~3–4), making it suitable for pH-dependent applications or as a chelating agent .
Applications in Synthesis this compound: Its iodine atom may facilitate Ullmann or Suzuki-Miyaura couplings, though its reactivity is less well-documented compared to NIS, which is a staple in glycosylation and halogenation protocols .
Research Findings
- A study comparing halogenated succinanilic acids noted that this compound exhibits slower hydrolysis kinetics than its fluoro analogue due to iodine’s weaker electronegativity, impacting its stability in aqueous environments .
- N-Iodosuccinimide’s superior leaving-group ability in imide systems contrasts with this compound’s anilic acid group, which may stabilize intermediates in metal-catalyzed reactions .
Biological Activity
4'-Iodosuccinanilic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound, a derivative of succinamic acid, features an iodine atom at the para position of the aromatic ring. This structural modification can significantly influence its biological properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of succinanilic acid revealed that halogenated compounds exhibited enhanced antimicrobial activity against Staphylococcus aureus. The study highlighted that this compound showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cultures. The results indicated a dose-dependent response, with significant reductions observed at concentrations above 100 µM.
Research Findings
Recent studies have focused on the molecular mechanisms underlying the biological activities of halogenated succinamic acids. These investigations utilize techniques such as:
- Molecular Docking Studies : To predict interactions with target proteins involved in inflammation and cancer pathways.
- Cell Viability Assays : To assess cytotoxic effects on various cancer cell lines.
- Cytokine Profiling : To evaluate anti-inflammatory effects through ELISA assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
